

IUPAC name and CAS number for 4-Methyl-3-penten-2-ol

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Compound of Interest

Compound Name: 4-Methyl-3-penten-2-ol

Cat. No.: B1582873

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An In-Depth Technical Guide to **4-Methyl-3-penten-2-ol**

Chemical Identification

IUPAC Name: 4-methylpent-3-en-2-ol[1]

CAS Number: 4325-82-0[1][2][3]

This technical guide provides a comprehensive overview of **4-Methyl-3-penten-2-ol**, a valuable chemical intermediate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The following tables summarize the key physical, chemical, and spectroscopic properties of **4-Methyl-3-penten-2-ol**.

Table 1: General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₆ H ₁₂ O	[1][4][5]
Molecular Weight	100.16 g/mol	[1][4][5]
Density	0.8384 g/cm ³	[6]
Boiling Point	61-63°C at 14 Torr	[6]
Water Solubility	1.655 x 10 ⁴ mg/L at 25°C (estimated)	[7]
Refractive Index	1.4390 at 20°C	[8]
XLogP3-AA	1.4	[1]

Table 2: Computed Properties

Property	Value	Reference
Exact Mass	100.088815002 Da	[1]
Monoisotopic Mass	100.088815002 Da	[1]
Topological Polar Surface Area	20.2 Å ²	[1]
Heavy Atom Count	7	[1]
Complexity	70.2	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	1	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-Methyl-3-penten-2-ol**.

- Infrared (IR) Spectroscopy: The IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[2] The technique used for one of the available spectra was a capillary cell with the sample in neat form.[8]
- Mass Spectrometry (MS): Electron ionization mass spectrometry data is available.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H NMR and ^{13}C NMR data are available for this compound.[1]

Synthesis Protocol

A documented method for the synthesis of **4-Methyl-3-penten-2-ol** involves the reaction of acetaldehyde with isobutylene using a solid acid catalyst. This process yields a mixture of 4-methyl-3-en-2-pentanol and its isomer, 4-methyl-4-en-2-pentanol.[4]

Experimental Procedure

Materials and Equipment:

- 2000 mL autoclave (316L material) with mechanical stirring and thermostat
- Toluene solution of acetaldehyde (40% mass fraction)
- Toluene
- HSiW-V₂O₅-SiO₂ solid acid catalyst
- Isobutylene
- Peristaltic pump
- Filtration and rectification apparatus
- Gas chromatography (GC) for analysis

Steps:

- Charging the Reactor: To the 2000 mL autoclave, add 440.0 g of a 40% toluene solution of acetaldehyde (4 mol), 800 g of toluene, and 20 g of the HSiW-V₂O₅-SiO₂ solid acid catalyst.

[4]

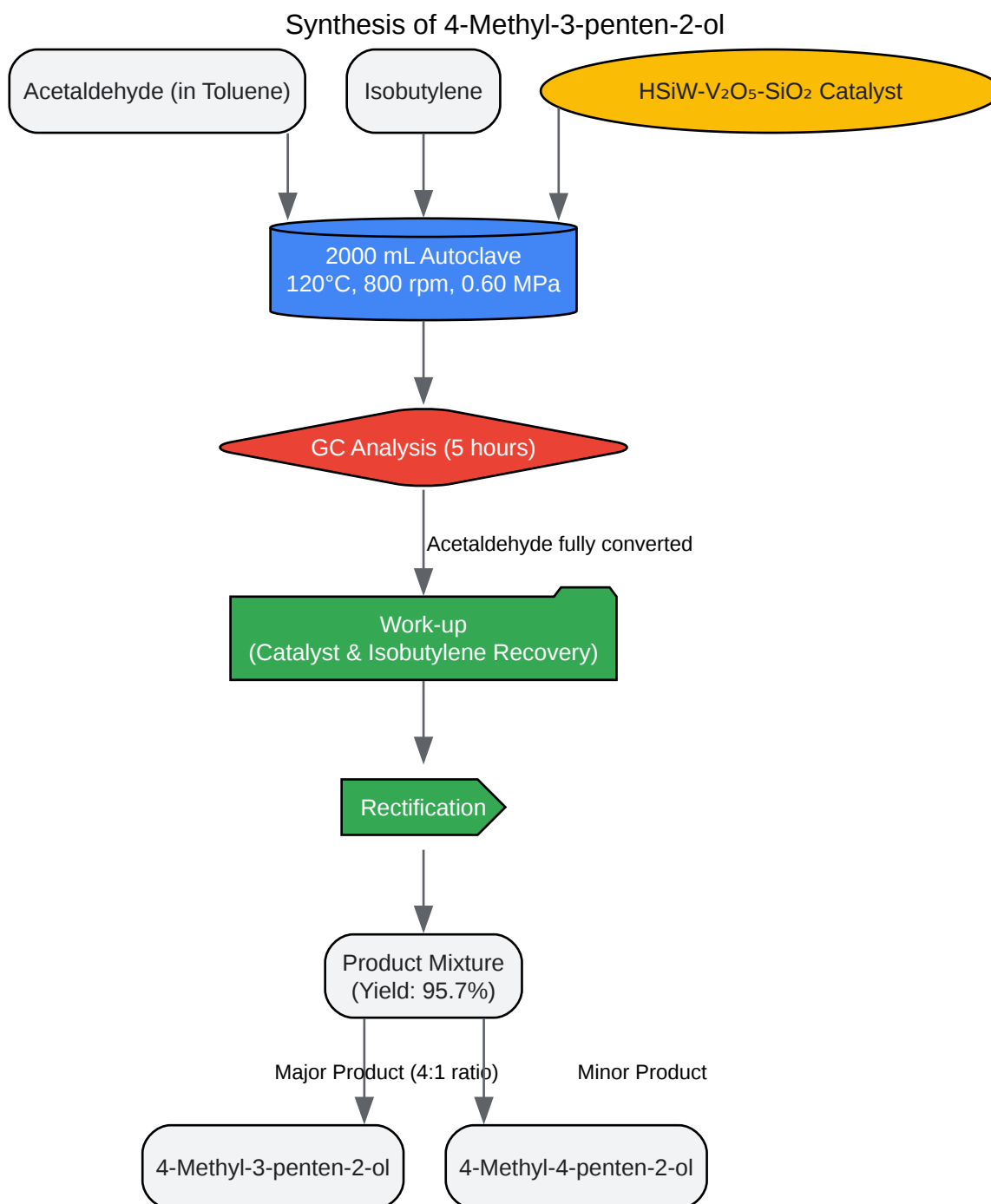
- Addition of Isobutylene: Slowly introduce isobutylene into the reaction system until the pressure inside the autoclave reaches 0.60 MPa (approximately 6 mol).[4]
- Reaction Conditions: Heat the autoclave to 120°C and set the stirring speed to 800 rpm.[4]
- Monitoring the Reaction: Take samples every hour for analysis by gas chromatography to monitor the conversion of acetaldehyde.[4]
- Reaction Completion and Work-up: After 5 hours, when GC analysis indicates complete conversion of acetaldehyde, terminate the reaction. Recover the excess isobutylene for use in subsequent batches.[4]
- Product Isolation: Disassemble the reactor and pump out the reaction liquid using a peristaltic pump. Filter the liquid to recover the catalyst, which can also be reused.[4]
- Purification: The filtrate is subjected to rectification to separate the toluene. The final products are a mixture of 4-methyl-3-en-2-pentanol and 4-methyl-4-en-2-pentanol.[4]

Yield:

- The total yield of the mixed pentenol isomers is 383 g (95.7%).[4]
- The molar ratio of 4-methyl-3-en-2-pentanol to 4-methyl-4-en-2-pentanol is 4:1.[4]

Visualized Experimental Workflow

The following diagram illustrates the synthesis workflow described in the experimental protocol.



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Caption: Synthesis workflow for **4-Methyl-3-penten-2-ol**.

Safety Information

4-Methyl-3-penten-2-ol is classified under the Globally Harmonized System (GHS) as a flammable liquid and vapor (H226).[1] Appropriate safety precautions, such as working in a well-ventilated area and avoiding ignition sources, should be taken when handling this compound.

Applications in Research and Development

4-Methyl-3-penten-2-ol is primarily utilized as an intermediate in organic synthesis. For instance, it has been used in the synthesis of antimalarial 1,2,4-trioxanes through photooxygenation and subsequent Lewis acid-catalyzed peroxyacetalization.[6] This highlights its potential as a building block for the development of novel therapeutic agents.

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